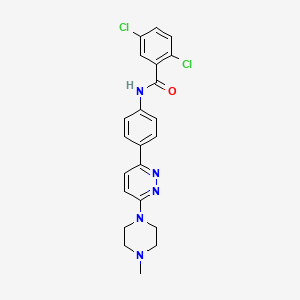

2,5-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

CAS No.: 922613-24-9

Cat. No.: VC4417928

Molecular Formula: C22H21Cl2N5O

Molecular Weight: 442.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922613-24-9 |

|---|---|

| Molecular Formula | C22H21Cl2N5O |

| Molecular Weight | 442.34 |

| IUPAC Name | 2,5-dichloro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

| Standard InChI | InChI=1S/C22H21Cl2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)18-14-16(23)4-7-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,30) |

| Standard InChI Key | DQYISRIQAPZTKQ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Introduction

2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the benzamide class. This compound is characterized by its complex structure, which includes a pyridazine ring and a piperazine substituent. The molecular formula for this compound is C22H21Cl2N5O, and its molecular weight is approximately 442.3 g/mol .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, often conducted in organic solvents like dichloromethane or ethanol under reflux conditions. Catalysts such as triethylamine may be used to facilitate the reaction and neutralize by-products. Common reagents for chemical reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often utilize amines or thiols under basic conditions.

Potential Applications

Benzamides, including 2,5-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, are known for their diverse biological activities, such as anti-inflammatory and antitumor properties. The unique structure of this compound positions it as a valuable candidate for further research into therapeutic applications in various medical fields.

Table: Comparison of Related Benzamide Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | C22H21Cl2N5O | 442.3 g/mol | Potential therapeutic applications |

| N-[4-(4-Pivaloylpiperazinyl)phenyl]benzamide | Not specified | Not specified | Improved log P and log D values compared to lead compound |

| 2-Phenoxybenzamide derivatives | Not specified | Not specified | High antiplasmodial activity with low cytotoxicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume